Sulfo-CY3 tetrazine potassium

fluorescence lifetime turn-on ratio bioorthogonal imaging

Sulfo-CY3 tetrazine potassium is a water-soluble sulfo-Cyanine3 fluorescent dye derivative containing a methyltetrazine reactive group for inverse electron-demand Diels–Alder (IEDDA) bioorthogonal click chemistry. The compound exhibits excitation/emission maxima of approximately 548/563 nm with an extinction coefficient of 162,000 L⋅mol⁻¹⋅cm⁻¹ and fluorescence quantum yield of 0.10.

Molecular Formula C40H44KN7O7S2
Molecular Weight 838.1 g/mol
Cat. No. B15556952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-CY3 tetrazine potassium
Molecular FormulaC40H44KN7O7S2
Molecular Weight838.1 g/mol
Structural Identifiers
InChIInChI=1S/C40H45N7O7S2.K/c1-26-42-44-38(45-43-26)28-16-14-27(15-17-28)25-41-37(48)13-8-7-9-22-47-34-21-19-30(56(52,53)54)24-32(34)40(4,5)36(47)12-10-11-35-39(2,3)31-23-29(55(49,50)51)18-20-33(31)46(35)6;/h10-12,14-21,23-24H,7-9,13,22,25H2,1-6H3,(H2-,41,48,49,50,51,52,53,54);/q;+1/p-1
InChIKeyMOTFTOHZJPRDSY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sulfo-CY3 Tetrazine Potassium: A Water-Soluble Methyltetrazine-Activated Cyanine-3 Probe for Bioorthogonal Click Chemistry and Live-Cell Imaging


Sulfo-CY3 tetrazine potassium is a water-soluble sulfo-Cyanine3 fluorescent dye derivative containing a methyltetrazine reactive group for inverse electron-demand Diels–Alder (IEDDA) bioorthogonal click chemistry . The compound exhibits excitation/emission maxima of approximately 548/563 nm with an extinction coefficient of 162,000 L⋅mol⁻¹⋅cm⁻¹ and fluorescence quantum yield of 0.10 [1]. The methyltetrazine moiety confers exceptional reactivity toward trans-cyclooctene (TCO) and other strained alkenes without requiring copper catalysis or elevated temperatures, enabling rapid and selective covalent conjugation in aqueous biological environments .

Why Sulfo-CY3 Tetrazine Potassium Cannot Be Simply Substituted by Non-Sulfonated Cy3 Tetrazine or TAMRA-Tetrazine Analogs


Generic substitution among tetrazine-dye conjugates is not scientifically valid because key performance parameters—including aqueous solubility, fluorescence lifetime, turn-on ratio upon ligation, and background signal—vary substantially across dye scaffolds and sulfonation status. Non-sulfonated Cy3 tetrazine exhibits poor water solubility requiring organic co-solvent (10–15% v/v DMF or DMSO) to prevent dye precipitation, which can denature proteins and compromise live-cell experiments . TAMRA-based tetrazine conjugates, despite similar excitation wavelengths, display longer fluorescence lifetimes and lower turn-on ratios compared to Cy3-tetrazine, directly impacting signal-to-noise discrimination in wash-free imaging applications [1]. Furthermore, the methyltetrazine moiety in Sulfo-CY3 tetrazine potassium provides optimal stability at physiological pH that hydrogen-tetrazine analogs lack . These quantifiable differences mandate compound-specific evaluation for procurement decisions.

Quantitative Differentiation Evidence for Sulfo-CY3 Tetrazine Potassium Relative to Comparators


Fluorescence Lifetime and Turn-On Ratio: H-Tet-Cy3 Versus Me-Tet-5-TAMRA After TCO Ligation

In a direct head-to-head comparison under identical conditions (1 µM dye, 25 µM TCO*-lysine in PBS pH 7.4), the H-Tet-Cy3 conjugate exhibited a shorter fluorescence lifetime (0.37 ns) and a 2-fold fluorescence turn-on ratio upon TCO ligation, whereas Me-Tet-5-TAMRA showed a longer lifetime (1.96 ns) but only a 1-fold turn-on ratio (i.e., no significant fluorescence enhancement) [1]. The lower turn-on ratio of TAMRA-tetrazine translates to higher background signal and reduced contrast in wash-free bioorthogonal imaging applications.

fluorescence lifetime turn-on ratio bioorthogonal imaging wash-free detection

Aqueous Solubility: Sulfonated Sulfo-CY3 Tetrazine Eliminates Organic Co-Solvent Requirement Versus Non-Sulfonated Cy3 Tetrazine

Sulfo-CY3 tetrazine potassium, bearing sulfonate (-SO₃⁻) modifications on the Cy3 indocyanine scaffold, exhibits direct aqueous solubility in PBS buffer without organic co-solvent . In contrast, non-sulfonated Cy3 tetrazine requires 10–15% (v/v) DMF or DMSO in the labeling reaction mixture to maintain dye solubility and prevent aggregation-induced precipitation . The sulfonate groups additionally reduce dye aggregation and non-specific binding to biomolecules via electrostatic repulsion .

aqueous solubility protein labeling live-cell compatibility sulfonation

pH Stability at Physiological Conditions: Methyltetrazine Outperforms Hydrogen-Tetrazine Analogs

The methyltetrazine moiety in Sulfo-CY3 tetrazine potassium demonstrates optimal stability at physiological pH (approximately 7.4), maintaining structural integrity and high reactivity toward cyclooctenes under biologically relevant conditions . In contrast, hydrogen-tetrazine (H-Tet) analogs exhibit reduced stability at physiological pH, limiting their utility in extended live-cell and in vivo experiments . The methyl substitution on the tetrazine ring stabilizes the heterocycle against nucleophilic attack and hydrolysis without compromising the exceptional IEDDA reaction kinetics (second-order rate constant k ≈ 6000 M⁻¹s⁻¹ for TCO ligation) .

physiological pH stability methyltetrazine bioorthogonal reactivity in vivo compatibility

Reduced Background Signal: Cy3 Conjugates Produce Less Non-Specific Fluorescence Than TAMRA-Based Probes

Cy3 conjugates, including Sulfo-CY3 tetrazine potassium, produce lower background signal than TAMRA (tetramethylrhodamine)-based conjugates and most other commonly used fluorescent dyes under equivalent imaging conditions . This property stems from Cy3's pH-insensitive fluorescence (stable across pH 4–10) and its narrow emission profile, which reduces spectral cross-talk and non-specific cellular autofluorescence .

background fluorescence signal-to-noise ratio Cy3 dye TAMRA comparison

Optimal Application Scenarios for Sulfo-CY3 Tetrazine Potassium Based on Quantitative Evidence


Wash-Free Live-Cell Bioorthogonal Imaging Requiring High Signal-to-Background Contrast

Sulfo-CY3 tetrazine potassium is ideally suited for wash-free live-cell imaging where minimal background and rapid labeling are essential. The 2-fold turn-on ratio upon TCO ligation (versus 1-fold for TAMRA-tetrazine) enables direct visualization without washing steps [1]. Combined with the methyltetrazine moiety's second-order rate constant of ~6000 M⁻¹s⁻¹ for TCO ligation , this compound achieves rapid, low-background labeling of metabolically engineered cell-surface glycoconjugates in living cells [2].

Protein and Antibody Labeling in Fully Aqueous Buffers Without Denaturing Organic Co-Solvents

Sulfo-CY3 tetrazine potassium is the preferred choice for labeling solvent-sensitive biomolecules such as antibodies, enzymes, and membrane proteins. The sulfonate modifications eliminate the 10–15% (v/v) organic co-solvent requirement that non-sulfonated Cy3 tetrazine demands [1], thereby preventing protein denaturation and preserving native conformation and activity [1]. The compound dissolves directly in PBS buffer and physiological media, enabling one-step labeling protocols for immunofluorescence, flow cytometry, and Western blot applications .

In Vivo Pretargeting and Extended Live-Cell Tracking Requiring Physiological pH Stability

Sulfo-CY3 tetrazine potassium is specifically indicated for in vivo pretargeting strategies and extended live-cell tracking where probe stability under physiological conditions is paramount. The methyltetrazine group maintains optimal stability at pH 7.4, outperforming hydrogen-tetrazine analogs that exhibit reduced stability under identical conditions [1]. This stability advantage, coupled with the compound's bioorthogonal selectivity for TCO-modified targets, supports applications such as pretargeted antibody imaging, real-time tracking of cell-surface receptor dynamics, and longitudinal studies in living organisms .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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